molecular formula C10H13ClFN B13459557 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13459557
M. Wt: 201.67 g/mol
InChI Key: CEERCTCPPDUARX-UHFFFAOYSA-N
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Description

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the indane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the amine, which is then treated with hydrogen chloride to form the hydrochloride salt .

Chemical Reactions Analysis

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-6-4-7(11)5-9-8(6)2-3-10(9)12;/h4-5,10H,2-3,12H2,1H3;1H

InChI Key

CEERCTCPPDUARX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2N)F.Cl

Origin of Product

United States

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